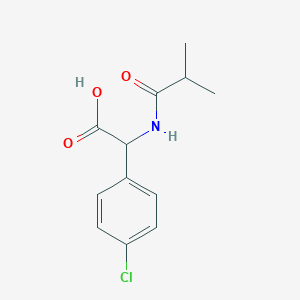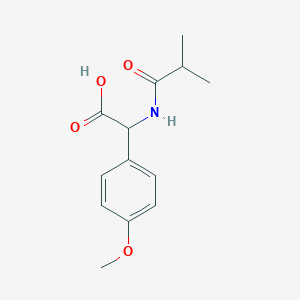
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. In addition to its therapeutic uses, Etodolac has also been the subject of scientific research due to its unique chemical structure and potential applications.
作用機序
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has also been shown to have antioxidant effects, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid in lab experiments is its well-established mechanism of action and pharmacological profile. This makes it a useful tool for investigating the role of COX enzymes and prostaglandins in various physiological processes. However, there are also limitations to using this compound in lab experiments, including its potential for off-target effects and its relatively narrow spectrum of activity compared to other NSAIDs.
将来の方向性
There are a number of potential future directions for research on 2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid. One area of interest is the development of new formulations and delivery methods that could improve the drug's efficacy and reduce side effects. Additionally, there is ongoing research into the potential use of this compound in the treatment of cancer, as well as the development of new NSAIDs with improved pharmacological profiles. Finally, there is also interest in investigating the role of this compound in the regulation of immune function and inflammation, particularly in the context of chronic inflammatory disorders.
合成法
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-methylpropanoic acid to form 2-(4-chlorophenyl)-2-methylpropanoic acid. This intermediate is then reacted with ammonia to form the final product, this compound.
科学的研究の応用
2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid has been the subject of extensive scientific research due to its potential applications in the treatment of various conditions. Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic properties, making it effective in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(2-methylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)11(15)14-10(12(16)17)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAYWKZZEQMXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)

![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7627927.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)





